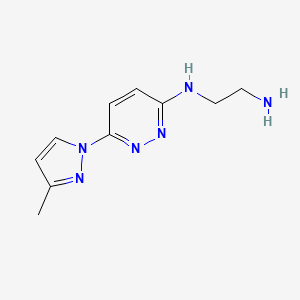

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-8-4-7-16(15-8)10-3-2-9(13-14-10)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUQXPDMDAWQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine can be logically divided into two main stages:

- Stage 1: Preparation of 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl intermediate.

- Stage 2: Coupling this intermediate with ethane-1,2-diamine to form the target diamine compound.

Preparation of 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl Intermediate

This intermediate is synthesized by introducing the 3-methylpyrazolyl substituent onto the pyridazine ring, commonly via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reaction: A Suzuki or Buchwald-Hartwig amination approach can be used. For example, a halogenated pyridazine (e.g., 6-chloropyridazin-3-yl derivative) can be coupled with 3-methyl-1H-pyrazole boronic acid or pyrazolyl amine under palladium catalysis with ligands such as XantPhos, using bases like t-BuONa in toluene at elevated temperatures (~110 °C) for 12 hours to afford the substituted pyridazine intermediate with good yield and purity.

Solvent and Catalyst Conditions: Toluene or dichloromethane are suitable solvents. Catalysts such as Pd2(dba)3 with XantPhos ligand are effective. Reaction monitoring by TLC or HPLC ensures completion.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyridazine halide + pyrazole | Pd2(dba)3, XantPhos, t-BuONa | Toluene | 110 °C | 12 h | 80–90 | Cross-coupling, monitored by TLC |

| Intermediate + ethane-1,2-diamine | Reflux with ethane-1,2-diamine, catalytic acetic acid | Ethanol | 70–100 °C | 7–12 h | 50–75 | Nucleophilic substitution or condensation |

| Imine reduction | Borane–dimethyl sulfide complex or NaBH4 | THF | 0–60 °C | 2–6 h | 60–85 | Reductive amination step |

| Purification | Recrystallization | Ethanol/ethyl acetate | Room temperature | — | — | Product isolation and drying |

Analytical Characterization Supporting Preparation

- Melting Points: Characteristic melting points (e.g., 115–186 °C for related pyrazolyl diamines) confirm purity.

- FT-IR Spectroscopy: Key peaks include C=N stretching (~1600–1660 cm⁻¹), N–H stretching (~3300 cm⁻¹), and C–N stretching (~1280–1360 cm⁻¹).

- NMR Spectroscopy: ^1H NMR shows signals for pyrazole H5 proton (~9.3 ppm), methylene protons of ethane-1,2-diamine, and methyl groups (~2.2 ppm). ^13C NMR confirms aromatic and aliphatic carbons.

- Chromatography: TLC and HPLC are used to monitor reaction progress and purity.

Summary of Research Findings on Preparation

- The use of palladium-catalyzed cross-coupling is efficient for installing the 3-methylpyrazolyl group on the pyridazine ring with high regioselectivity and yield.

- Reaction conditions such as temperature and solvent choice critically influence product distribution and purity; toluene and dichloromethane are preferred solvents.

- Reductive amination or nucleophilic substitution with ethane-1,2-diamine proceeds smoothly under reflux in ethanol or THF, with yields ranging from moderate to good depending on reaction time and reagent purity.

- Purification by recrystallization and chromatographic techniques yields analytically pure diamine compounds suitable for further biological or material applications.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aryl isocyanates, and alkyl isothiocyanates . The reactions are typically carried out in anhydrous benzene or ethanol under controlled temperature conditions.

Major Products Formed

The major products formed from these reactions include various hydrazide derivatives, which have shown significant biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds can interfere with cellular signaling pathways crucial for tumor growth and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to interact effectively with microbial enzymes, disrupting their function. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Effects

Research has suggested that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes this compound a candidate for further exploration in treating inflammatory diseases .

Material Science

Polymer Development

The incorporation of this compound into polymer matrices has been investigated for enhancing the mechanical and thermal properties of materials. Its ability to form hydrogen bonds can improve the stability and durability of polymer blends, making them suitable for various industrial applications .

Nanotechnology

In nanotechnology, this compound is being explored for its potential use in the synthesis of nanoparticles with tailored properties. The unique electronic characteristics of the compound may facilitate the development of nanomaterials with specific optical or electronic functions, which can be applied in sensors or drug delivery systems .

Agricultural Chemistry

Pesticide Development

The structural motifs present in this compound are being studied for their potential use as agrochemicals. Compounds with similar frameworks have shown efficacy as herbicides and insecticides by targeting specific biochemical pathways in pests while minimizing harm to beneficial organisms .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro. |

| Study 2 | Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria; potential for antibiotic development. |

| Study 3 | Polymer Applications | Enhanced mechanical properties when incorporated into polymer matrices. |

| Study 4 | Anti-inflammatory Effects | Inhibition of key inflammatory markers in vitro; potential therapeutic applications. |

Mechanism of Action

The mechanism of action of N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Leishmania and Plasmodium strains by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ethane-1,2-diamine backbone is a common pharmacophore in medicinal and materials chemistry. Below, we compare N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine with four categories of analogous compounds, focusing on structural features, synthesis, and functional properties.

Antimicrobial Ethane-1,2-diamine Derivatives

Quinoline-based ethane-1,2-diamines, such as Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) and its metabolites, exhibit antimalarial activity. Key differences include:

- Metabolic Stability : Ethyl substituents on the diamine nitrogen in Ro 41-3118 enhance lipophilicity but increase susceptibility to hepatic metabolism, whereas the pyridazine-pyrazole system may confer metabolic resistance due to aromatic stability .

Corrosion-Inhibiting Aliphatic Diamines

Linear aliphatic diamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and TETA are corrosion inhibitors. Comparisons include:

- Electronic Effects : The pyridazine-pyrazole system introduces conjugated π-electrons, enhancing adsorption on metal surfaces compared to purely aliphatic diamines.

- Steric Hindrance : The planar aromatic system in the target compound may reduce steric interference, improving surface coverage efficiency .

Pharmacologically Active Pyridazine Derivatives

Compounds like N1-{(±)-trans-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}ethane-1,2-diamine (Compound 21, ) target neuronal nitric oxide synthase (nNOS). Key distinctions:

- Spatial Orientation : The pyrrolidine moiety in Compound 21 enables 3D conformational flexibility, while the rigid pyridazine-pyrazole system in the target compound may restrict binding to flat enzyme pockets.

- Synthetic Complexity : The target compound’s synthesis involves fewer steps (e.g., direct pyrazole coupling) compared to the multi-step pyrrolidine functionalization in Compound 21 .

Oxazine-Fused Diamine Derivatives

Compounds such as N1-[1,5-Dimethyl-4-(1H-naphtho[1,3]oxazin-2-yl)-2-phenyl-1,2-dihydro-pyrazol-3-ylidene]-ethane-1,2-diamine (Compound 4, ) feature fused oxazine rings. Comparisons highlight:

- Thermal Stability : The pyridazine-pyrazole system’s aromaticity may confer higher thermal stability compared to oxazine derivatives, which are prone to ring-opening under heat .

Biological Activity

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 206.25 g/mol. Its structure features a pyridazine ring substituted with a 3-methyl-1H-pyrazole moiety, which is critical for its biological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : A docking study has shown that pyrazololylpyridazine derivatives can inhibit GSK3, which is involved in several cellular processes including metabolism and cell signaling .

- Antiviral Activity : Some derivatives exhibit antiviral properties against viruses such as herpes simplex virus type 1 (HSV-1), with significant reductions in viral plaque formation observed in laboratory studies .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Antiviral Efficacy : A study evaluating pyrazole derivatives found that certain compounds significantly reduced HSV-1 plaque numbers by up to 69% at optimal concentrations . This suggests potential for therapeutic development against viral infections.

- GSK3 Inhibition : A docking study indicated that specific pyrazolopyridazine compounds could effectively inhibit GSK3, which is linked to various diseases including diabetes and cancer . This positions them as candidates for further research in metabolic disorders.

Research Findings

Recent studies have focused on synthesizing new derivatives to enhance biological activity:

Q & A

Q. How do crystallographic software tools (e.g., SHELX, OLEX2) handle twinning or disorder in crystal structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.